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molecular formula C3H11ClNO3P B8415176 Dimethyl (aminomethyl)phosphonate hydrochloride

Dimethyl (aminomethyl)phosphonate hydrochloride

Cat. No. B8415176
M. Wt: 175.55 g/mol
InChI Key: FNAUIPGNLGDWRB-UHFFFAOYSA-N
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Patent
US03962224

Procedure details

Dimethyl N-benzyl-aminomethylphosphonate hydrochloride (80.0 g) in methanol (800 ml) is hydrogenated at 40 psi with 10% palladium on powdered charcoal (4.0 g). The catalyst is removed by filtration through a pad of super cel. Evaporation of the methanolic filtrate gives a clear residue which is taken up in benzene. Removal of the benzene in vacuo affords crystalline dimethyl aminomethylphosphonate hydrochloride.
Name
Dimethyl N-benzyl-aminomethylphosphonate hydrochloride
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].C([NH:9][CH2:10][P:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13])C1C=CC=CC=1.C>CO.C1C=CC=CC=1.[Pd]>[ClH:1].[NH2:9][CH2:10][P:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13] |f:0.1,6.7|

Inputs

Step One
Name
Dimethyl N-benzyl-aminomethylphosphonate hydrochloride
Quantity
80 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NCP(OC)(OC)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through a pad of super cel
CUSTOM
Type
CUSTOM
Details
Evaporation of the methanolic filtrate
CUSTOM
Type
CUSTOM
Details
gives a clear residue which
CUSTOM
Type
CUSTOM
Details
Removal of the benzene in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NCP(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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